molecular formula C10H5BrFN3 B14780049 5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1269292-97-8

5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B14780049
CAS No.: 1269292-97-8
M. Wt: 266.07 g/mol
InChI Key: NAZCSLNSRONXKN-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with bromine and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-fluorophenylhydrazine with ethyl 2-bromoacrylate to form an intermediate, which is then cyclized to yield the desired pyrazole compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the development of new materials with unique properties.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents for various diseases.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of both bromine and fluorine atoms enhances its biological activity and selectivity .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it valuable for the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
  • 5-Bromo-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile
  • 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the fluorine atom, which significantly enhances its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1269292-97-8

Molecular Formula

C10H5BrFN3

Molecular Weight

266.07 g/mol

IUPAC Name

5-bromo-1-(4-fluorophenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C10H5BrFN3/c11-10-7(5-13)6-14-15(10)9-3-1-8(12)2-4-9/h1-4,6H

InChI Key

NAZCSLNSRONXKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C#N)Br)F

Origin of Product

United States

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